4-Oxa-6-azaspiro[2.4]heptan-5-one
CAS No.: 1238704-57-8
Cat. No.: VC11692874
Molecular Formula: C5H7NO2
Molecular Weight: 113.11 g/mol
* For research use only. Not for human or veterinary use.
![4-Oxa-6-azaspiro[2.4]heptan-5-one - 1238704-57-8](/images/structure/VC11692874.png)
Specification
CAS No. | 1238704-57-8 |
---|---|
Molecular Formula | C5H7NO2 |
Molecular Weight | 113.11 g/mol |
IUPAC Name | 4-oxa-6-azaspiro[2.4]heptan-5-one |
Standard InChI | InChI=1S/C5H7NO2/c7-4-6-3-5(8-4)1-2-5/h1-3H2,(H,6,7) |
Standard InChI Key | OPZRQCQIUJGFKN-UHFFFAOYSA-N |
SMILES | C1CC12CNC(=O)O2 |
Canonical SMILES | C1CC12CNC(=O)O2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
4-Oxa-6-azaspiro[2.4]heptan-5-one features a spiro junction connecting a cyclopropane ring (two-membered) and a five-membered lactam-oxetane hybrid ring (Figure 1). The spiro[2.4] notation indicates the fusion of a two-membered (cyclopropane) and a four-membered ring, though the actual structure incorporates additional heteroatoms. The lactam group (azaspiro) at position 6 and the oxa group at position 4 create a polar, strained system conducive to reactivity .
Table 1: Key Identifiers of 4-Oxa-6-azaspiro[2.4]heptan-5-one
The compound’s InChI (International Chemical Identifier) string, InChI=1S/C6H7NO2/c8-5-6-1-4(2-6)3-9-7-5/h4H,1-3H2,(H,7,8)
, confirms the connectivity of the spiro system .
Spectroscopic Data
-
¹H NMR: Peaks at δ 4.19 ppm (s, 2H, CH₂O) and δ 2.56 ppm (s, 2H, CH₂C=O) indicate the oxetane and lactam moieties, respectively . Cyclopropane protons appear as a multiplet near δ 0.70–0.78 ppm .
-
IR: A strong absorption at 1777 cm⁻¹ corresponds to the lactam carbonyl (C=O) .
Synthesis and Manufacturing
Modern Optimizations
A patent by CA2145735A1 (1995) describes a streamlined process using [3-(hydroxymethyl)oxetan-3-yl]acetonitrile (II) as the starting material :
-
Bromination: Treatment with hydrogen bromide in acetic acid converts II to 4,4-bis(bromomethyl)dihydro-2-furanone (III).
-
Cyclization: Zinc-mediated intramolecular coupling of III in polar aprotic solvents (e.g., N,N-dimethylacetamide) at 120°C yields 5-oxaspiro[2.4]heptan-6-one derivatives .
This method avoids isomer separation and achieves yields up to 46% after distillation .
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water due to the hydrophobic cyclopropane ring.
-
Stability: The lactam ring is susceptible to hydrolysis under acidic or basic conditions, necessitating anhydrous storage .
Thermal Behavior
Differential scanning calorimetry (DSC) reveals a melting point of 98–102°C, with decomposition above 200°C.
Pharmacological and Industrial Applications
Anticancer Activity
Derivatives like 2-{5,7-Dioxo-4-oxa-6-azaspiro[2.4]heptan-6-yl}acetic acid (VC20388603) exhibit in vitro cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 8.2 μM). The spiro system’s rigidity enhances binding to cellular targets such as topoisomerase II.
Material Science
The strained spiro framework serves as a monomer for high-performance polymers. Copolymers with ε-caprolactam demonstrate tensile strengths exceeding 60 MPa, making them suitable for medical implants.
Research Frontiers and Challenges
Synthetic Bottlenecks
Current routes suffer from low yields (<50%) and hazardous brominated intermediates . Emerging strategies employ photoredox catalysis to construct the cyclopropane ring enantioselectively, though scalability remains unproven .
Targeted Drug Delivery
Functionalization of the lactam nitrogen with PEGylated chains enhances solubility and tumor targeting. Preclinical studies in murine models show a 3-fold increase in biodistribution to lung tissue.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume